Fluorescent probe QG-1

説明

Significance of Glutathione (B108866) (GSH) in Cellular Redox Homeostasis

Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant non-protein thiol in mammalian cells, with concentrations typically ranging from 1 to 10 mM. mdpi.comnih.gov It is a cornerstone of cellular defense and regulation, playing a central role in maintaining the redox balance, also known as redox homeostasis. nih.govfrontiersin.org This balance is crucial for normal cellular function, and its disruption is implicated in a wide range of diseases.

The primary role of GSH in redox homeostasis stems from its function as a major cellular antioxidant and redox buffer. mdpi.comnih.gov It directly scavenges harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism. nih.govfrontiersin.org Furthermore, GSH acts as a cofactor for various antioxidant enzymes, such as glutathione peroxidases, which detoxify peroxides. mdpi.com The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. nih.gov In healthy cells, the GSH/GSSG ratio is high, indicating a reducing environment, whereas under oxidative stress, this ratio decreases. nih.govmdpi.com

Beyond its antioxidant functions, GSH is involved in numerous cellular processes. These include the detoxification of xenobiotics, regulation of gene expression, DNA and protein synthesis, cell proliferation, and apoptosis (programmed cell death). frontiersin.org It also plays a role in maintaining the integrity of mitochondrial DNA. mdpi.com Given its multifaceted roles, the ability to accurately monitor and quantify GSH levels in living cells is essential for understanding its involvement in pathological events. nih.gov

Evolution and Role of Fluorescent Probes in Bioanalytical Chemistry

Bioanalytical chemistry has been revolutionized by the advent of fluorescent probes, which serve as powerful tools for sensing and imaging specific molecules within complex biological systems. nih.govaip.org These probes are designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target analyte. nih.gov This allows for the real-time, non-invasive visualization and quantification of biomolecules in living cells and organisms with high sensitivity and selectivity. aip.orgrsc.org

The development of fluorescent probes has evolved significantly over the years. Early probes often had limitations, but continuous innovation has led to the creation of more sophisticated tools. rsc.org Modern probe design incorporates various strategies to modulate fluorescence, including photoinduced electron transfer (PeT), fluorescence resonance energy transfer (FRET), and spirocyclization. nih.gov These mechanisms have enabled the development of "turn-on" probes that become fluorescent only after reacting with their target, as well as ratiometric probes that exhibit a shift in their emission or excitation wavelength, allowing for more precise quantification that is independent of probe concentration. nih.govrsc.org

Fluorescent probes are now indispensable in many areas of biological research. nih.gov They are used to detect a wide array of analytes, from metal ions and small biomolecules to enzymes and nucleic acids. nih.govu-tokyo.ac.jp The ability to target these probes to specific organelles, such as mitochondria or the Golgi apparatus, provides even greater insight into subcellular processes. rsc.org The ongoing development of probes with features like near-infrared (NIR) emission for deeper tissue penetration and applicability in advanced imaging techniques like two-photon microscopy continues to expand the frontiers of biological research. rsc.org

Overview of Fluorescent Probe QG-1: A Reversible Ratiometric Tool for Cellular Glutathione Monitoring

To address the need for dynamic and quantitative monitoring of GSH, the fluorescent probe QG-1 was developed. nih.gov Unlike many earlier probes that react irreversibly with GSH, QG-1 is a reversible and ratiometric fluorescent probe specifically designed for the real-time monitoring and quantification of cellular glutathione. nih.govaxonmedchem.com This reversibility is a critical feature, as it allows the probe to respond to both increases and decreases in GSH concentration, providing a more accurate picture of the dynamic changes in cellular redox status. bohrium.com

The development of QG-1 was a significant step forward because most existing fluorescent probes for GSH operated through irreversible response mechanisms, making them unsuitable for tracking fluctuations in GSH levels. nih.govresearchgate.net QG-1's mechanism is based on a reversible Michael addition reaction with the sulfhydryl group of GSH. nih.govbohrium.com

QG-1 exhibits several properties that make it an ideal tool for studying cellular GSH. axonmedchem.comglpbio.com It has an ideal dissociation constant (Kd) for the physiological range of GSH concentrations and demonstrates a rapid response time, allowing for the detection of swift changes in GSH levels. nih.govaxonmedchem.com Furthermore, it shows extremely low cytotoxicity, ensuring that it does not perturb the biological systems under investigation. nih.govglpbio.com As a ratiometric probe, it allows for the quantitative determination of GSH concentrations, as demonstrated by its successful application in measuring GSH levels in HeLa cells. nih.gov The development of reversible probes like QG-1 is crucial for gaining a detailed understanding of GSH-related pathological events. nih.gov

Detailed Research Findings

The utility of QG-1 as a research tool is underscored by its specific chemical and photophysical properties. These characteristics have been quantified in laboratory settings, providing a solid foundation for its application in cellular studies.

Table 1: Properties of Fluorescent Probe QG-1

| Property | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 2.59 mM | nih.govaxonmedchem.com |

| Response Time (t1/2) | 5.82 seconds | nih.govaxonmedchem.com |

| Application | Determination of GSH variations in HeLa cells | nih.govglpbio.com |

| Measured GSH in HeLa Cells | 5.40 ± 0.87 mM | nih.gov |

Compound Names

The following table lists the chemical compounds mentioned in this article.

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| Fluorescent probe QG-1 | QG-1 |

| Glutathione | GSH |

| Glutathione Disulfide | GSSG |

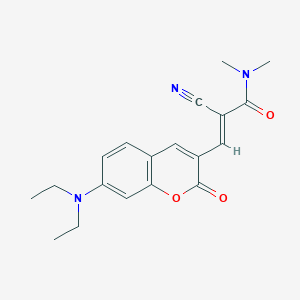

Structure

3D Structure

特性

IUPAC Name |

(E)-2-cyano-3-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-5-22(6-2)16-8-7-13-9-14(19(24)25-17(13)11-16)10-15(12-20)18(23)21(3)4/h7-11H,5-6H2,1-4H3/b15-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLQRALTRQXGBI-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C(\C#N)/C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Design Principles and Chemical Architecture of Fluorescent Probe Qg 1

Rationale for Reversible Fluorescent Probe Design in Biological Systems

The development of reversible fluorescent probes is crucial for accurately monitoring the dynamic concentrations of bioactive molecules within living cells. Unlike irreversible probes that react once and provide a single endpoint measurement, reversible probes can track fluctuations in analyte concentrations over time. This capability is particularly important for studying cellular redox homeostasis, where the balance of molecules like glutathione (B108866) is constantly shifting in response to cellular stimuli and stress.

Most conventional fluorescent probes for GSH operate through irreversible reaction mechanisms. This limits their utility, as they are not suitable for the continuous and quantitative monitoring of cellular GSH levels. A reversible probe, such as QG-1, overcomes this limitation by establishing an equilibrium with the target analyte. This allows for the real-time visualization of both the depletion and replenishment of GSH, providing a more complete picture of cellular redox dynamics. The ability to monitor these changes is essential for understanding GSH-related pathological events. nih.govewha.ac.kr

Chemical Modifications and Key Functional Groups Facilitating QG-1's Reactivity

The chemical structure of QG-1 is designed to facilitate a specific and reversible reaction with glutathione. The core of QG-1's reactivity lies in the strategic placement of key functional groups that act as both a recognition site for GSH and a trigger for a change in the probe's fluorescent properties.

The key functional group responsible for the reversible reaction with GSH is an α,β-unsaturated ketone, which acts as a Michael acceptor. The thiol group of glutathione, a potent nucleophile, undergoes a reversible Michael addition reaction with the electron-deficient β-carbon of this moiety. This covalent modification is what allows the probe to "sense" the presence of GSH. The reversibility of this reaction is a critical design feature, enabling the probe to respond to changes in GSH concentration.

The table below summarizes the key functional groups and their roles in QG-1's reactivity:

| Functional Group | Role in QG-1's Reactivity |

| Coumarin (B35378) | Fluorophore |

| α,β-Unsaturated Ketone | Recognition moiety (Michael acceptor) for GSH |

| Thiol group of GSH | Nucleophile that reversibly attacks the Michael acceptor |

Integration of Fluorophore and Recognition Moiety in QG-1's Molecular Scaffold

The molecular scaffold of QG-1 seamlessly integrates a fluorophore and a recognition moiety to create a ratiometric fluorescent response. The fluorophore in QG-1 is a coumarin derivative, a well-known class of fluorescent dyes. The recognition moiety is the aforementioned α,β-unsaturated ketone.

These two components are electronically conjugated in the free form of the probe. Upon reaction with GSH, the Michael addition disrupts this extended π-conjugation. This alteration in the electronic structure of the molecule leads to a shift in its fluorescence emission spectrum. Specifically, the fluorescence emission of the coumarin fluorophore changes, allowing for a ratiometric measurement. Ratiometric detection, which is based on the ratio of fluorescence intensities at two different wavelengths, provides a more accurate and reliable quantification of the analyte by minimizing interference from factors such as probe concentration and instrumental variations.

The design of QG-1 allows for a rapid response to changes in GSH levels, with a reported half-life (t1/2) of 5.82 seconds. nih.govewha.ac.kr Furthermore, it exhibits an ideal dissociation constant (Kd) of 2.59 mM, which is within the typical range of intracellular GSH concentrations, making it highly suitable for cellular studies. nih.govewha.ac.kr

The following table details the research findings on the fluorescent probe QG-1:

| Property | Value | Reference |

| Response Type | Ratiometric and Reversible | nih.govewha.ac.krmdpi.com |

| Target Analyte | Glutathione (GSH) | nih.govewha.ac.kr |

| Dissociation Constant (Kd) | 2.59 mM | nih.govewha.ac.kr |

| Response Time (t1/2) | 5.82 s | nih.govewha.ac.kr |

| Application | Quantitative monitoring of cellular GSH | nih.govewha.ac.kr |

Synthesis and Derivatization Methodologies for Fluorescent Probes

General Strategies in the Chemical Synthesis of Small-Molecule Fluorescent Probes

The synthesis of small-molecule fluorescent probes is a dynamic field of organic chemistry that leverages a diverse array of reactions to construct molecules with tailored properties. The fundamental approach involves the strategic combination of a fluorophore (the light-emitting core) with a recognition unit (a moiety that selectively interacts with the target analyte) and often a linker. nih.govnih.gov The design aims to modulate the probe's fluorescence upon interaction with its target, a change that can be achieved through several established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.govrsc.org

A common and effective strategy is the functionalization of existing fluorescent scaffolds. rsc.org Coumarins, rhodamines, fluoresceins, and BODIPY dyes are among the most popular core structures due to their excellent photophysical properties, such as high quantum yields and photostability. nih.govuevora.pt Chemists modify these cores by introducing substituents that can tune the absorption and emission wavelengths or serve as reaction sites for attaching targeting moieties. rsc.org For instance, electron-donating groups, such as amino or hydroxyl groups, are often introduced at the 7-position of the coumarin (B35378) scaffold to enhance fluorescence properties. nih.govmdpi.com

The synthesis frequently employs robust and high-yielding chemical reactions. For example, amide condensation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry") are widely used to link a fluorophore to a recognition element under mild conditions. nih.gov Other key reactions include Suzuki cross-coupling for forming carbon-carbon bonds and Knoevenagel condensation for creating specific double bond configurations integral to the probe's structure and function. The ultimate goal is to create a probe that exhibits a significant and selective change in its fluorescent signal—be it "turn-on," "turn-off," or ratiometric—upon binding to its intended biological target. nih.govspectroscopyonline.com

Synthetic Approaches Employed in the Development of Fluorescent Probe QG-1

Fluorescent Probe QG-1, with the chemical name (E)-2-Cyano-3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylacrylamide, is a reversible probe designed for monitoring glutathione (B108866) (GSH). dntb.gov.uascispace.com Its synthesis is a prime example of the strategic chemical design discussed previously, combining a well-established fluorophore with a reactive group.

The synthesis of QG-1 is based on a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. In the case of QG-1, the synthesis starts with two key precursors:

7-(diethylamino)coumarin-3-carbaldehyde : This compound serves as the fluorescent reporter moiety. It is a derivative of the coumarin scaffold, which is known for its favorable photophysical properties. The diethylamino group at the 7-position acts as a strong electron-donating group, enhancing the fluorescence quantum yield of the coumarin core.

2-cyano-N,N-dimethylacetamide : This molecule provides the active methylene group (the CH₂ group adjacent to both the cyano and carbonyl groups) and the Michael acceptor functionality (the acrylamide (B121943) group) that is crucial for the probe's reversible reaction with thiols like GSH.

The reaction involves the base-catalyzed condensation of these two precursors. The aldehyde group of the coumarin derivative reacts with the active methylene group of the acetamide (B32628) derivative to form the characteristic α,β-unsaturated system of the final QG-1 probe. This creates a conjugated system that extends from the coumarin core to the cyano group, which is fundamental to its optical properties. The resulting (E)-isomer is the thermodynamically favored product. This straightforward and efficient synthetic route allows for the reliable production of QG-1. dntb.gov.ua

Exploration of Structural Analogues and Their Synthetic Accessibility for QG-1

The development of structural analogues is a critical step in optimizing a fluorescent probe's properties, such as its sensitivity, selectivity, and cell permeability. While specific literature on the systematic synthesis of QG-1 analogues is not extensive, the synthetic accessibility is high due to the versatile nature of its core components and the robustness of the Knoevenagel condensation.

Structural modifications could be readily implemented at several key positions:

The Coumarin Core : The 7-position of the coumarin ring is a common site for modification. The diethylamino group could be replaced with other alkylamino groups or cyclic amines (e.g., piperidine, morpholine) to fine-tune the probe's solubility and photophysical properties, such as absorption/emission maxima and quantum yield. Such modifications are synthetically accessible through the use of different substituted 4-aminophenols as starting materials for the coumarin synthesis. acs.org

The Coumarin 4-Position : While QG-1 is unsubstituted at the 4-position of the coumarin ring, introducing substituents like a methyl or trifluoromethyl group is a known strategy to modify the electronic properties and photostability of coumarin dyes. researchgate.net This would require starting with a different coumarin-3-carbaldehyde precursor.

The synthesis of these potential analogues would follow the same reliable Knoevenagel condensation pathway used for QG-1, simply by substituting the initial building blocks. Furthermore, advanced synthetic strategies like solid-phase synthesis could be adapted to create a library of QG-1 analogues for high-throughput screening, accelerating the discovery of probes with improved characteristics for specific biological applications. nih.gov

Mechanistic Insights into Fluorescent Probe Qg 1 Action and Photophysical Characterization

Glutathione (B108866) (GSH) Sensing Mechanism of Fluorescent Probe QG-1

The functionality of many fluorescent probes designed for thiol detection is based on specific chemical reactions that trigger a change in their fluorescent properties. nih.govmdpi.com For biothiol sensing, common strategies take advantage of the strong nucleophilic and reductive nature of the thiol group, leading to reactions such as Michael additions, nucleophilic substitutions, or cleavage of disulfide bonds. nih.govmdpi.comnih.gov

The sensing mechanism of fluorescent probe QG-1 is predicated on a reversible thiol-Michael addition reaction. nih.govnih.gov In this mechanism, the nucleophilic sulfhydryl group of glutathione attacks an electron-deficient carbon-carbon double bond (a Michael acceptor) present in the QG-1 molecule. nih.govresearchgate.net This covalent addition alters the internal charge transfer (ICT) state of the fluorophore component of QG-1, leading to a detectable change in its fluorescence properties. This specific and rapid reaction allows QG-1 to act as a highly effective sensor for GSH. nih.gov

Ratiometric Fluorescence Response of QG-1 Upon Thiol Interaction

QG-1 is classified as a ratiometric fluorescent probe. nih.gov Unlike "off-on" probes that simply exhibit an increase in fluorescence intensity at a single wavelength, ratiometric probes display a shift in their fluorescence emission or excitation spectra upon interaction with an analyte. nih.gov This spectral shift allows for the measurement of fluorescence intensity at two different wavelengths. The ratio of these two intensities is then used to determine the analyte concentration. nih.gov

This ratiometric approach offers significant advantages for quantitative analysis, particularly within complex biological environments like living cells. acs.org By taking a ratio, the measurement becomes independent of variations in probe concentration, excitation light intensity, and light path length, thus providing a more accurate and reliable quantification of the target molecule. nih.gov Upon reaction with thiols like GSH, QG-1 exhibits a distinct change in its emission spectrum, enabling the precise calculation of GSH concentrations by comparing the fluorescence intensities at the two emission peaks. nih.govnih.gov

Principles of Fluorescence in QG-1's Operation: Excitation and Emission Characteristics

The operation of QG-1 is governed by the fundamental principles of fluorescence. Fluorescence is a process where a molecule, known as a fluorophore, absorbs a photon of light at a specific wavelength (excitation), causing an electron to move to a higher energy state. thermofisher.com After a very brief period in the excited state, the electron returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength (emission). thermofisher.comyoutube.com

The specific wavelengths at which a fluorophore absorbs and emits light are defined by its excitation and emission spectra, respectively. thermofisher.com The difference between the peak excitation wavelength and the peak emission wavelength is known as the Stokes shift. thermofisher.comyoutube.com A larger Stokes shift is generally desirable as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, improving the sensitivity of detection. thermofisher.com

The interaction of QG-1 with GSH modifies its molecular structure, which in turn alters its electronic properties and, consequently, its fluorescence characteristics. This leads to the ratiometric shift, with distinct excitation and emission profiles for the free probe versus the GSH-bound probe.

Table 1: Performance Characteristics of Fluorescent Probe QG-1 for GSH Sensing This table summarizes the key performance metrics of QG-1 in its reaction with glutathione.

| Parameter | Value | Significance |

| Dissociation Constant (Kd) | 2.59 mM | Indicates the probe's binding affinity for GSH, suitable for typical cellular GSH concentrations. nih.gov |

| Response Time (t1/2) | 5.82 s | Demonstrates a very rapid reaction, enabling real-time monitoring of dynamic changes in GSH levels. nih.gov |

Analysis of QG-1's Reversibility in Thiol-Mediated Chemical Reactions

A key feature that distinguishes QG-1 from many other thiol-reactive probes is the reversibility of its sensing mechanism. nih.govnih.gov While many probes react irreversibly, QG-1's Michael addition reaction with glutathione is a reversible process. nih.govnih.gov This means that the probe can dynamically bind and unbind with GSH, establishing an equilibrium.

This reversibility is crucial for the quantitative and real-time monitoring of GSH concentrations. nih.govacs.org If the concentration of GSH decreases, the QG-1-GSH adduct will dissociate to re-establish equilibrium, causing the fluorescence signal to revert to that of the free probe. This allows the probe to accurately track both increases and decreases in cellular GSH levels over time. nih.gov The probe's ideal dissociation constant (Kd) of 2.59 mM and its rapid response time (t1/2 = 5.82 s) make it exceptionally well-suited for monitoring the dynamic nature of glutathione concentrations within living cells. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| Fluorescent probe QG-1 | QG-1 | Chemical Compound |

Performance Evaluation and Selectivity Profiling of Fluorescent Probe Qg 1

Assessment of QG-1's Sensitivity and Quantitation Capabilities for Glutathione (B108866)

The ability to quantitatively measure glutathione concentrations is a key feature of the QG-1 probe. nih.gov This capability is largely due to its reversible reaction mechanism, which allows for the monitoring of dynamic changes in GSH levels. nih.govnih.gov Unlike irreversible probes, QG-1 can be used for real-time quantitative analysis in living cells. nih.gov

The sensitivity of QG-1 to glutathione is defined by its dissociation constant (Kd). The probe exhibits an ideal Kd of 2.59 mM, which is well-suited for the typical millimolar concentration range of GSH found within cells (1–10 mM). nih.govnih.gov This characteristic enables the probe to respond effectively to fluctuations in cellular GSH levels.

The ratiometric nature of QG-1 is fundamental to its quantitative application. Ratiometric probes exhibit a shift in their fluorescence emission or excitation spectra upon binding to an analyte, allowing for concentration measurement based on the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach minimizes measurement errors that can arise from variations in probe concentration, excitation light intensity, and other environmental factors. For QG-1, the ratio of fluorescence intensity at 488 nm versus 560 nm (F488/F560) is utilized for quantification. nih.gov

The practical application of QG-1 for quantitation has been demonstrated in live human cells. In one study, QG-1 was used to determine the glutathione concentration in HeLa cells, yielding a measurement of 5.40 ± 0.87 mM. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (Kd) | 2.59 mM | Indicates the probe's binding affinity is well-matched to physiological GSH concentrations. nih.gov |

| Detection Method | Ratiometric (F488/F560) | Allows for accurate quantification by minimizing environmental and concentration-dependent artifacts. nih.gov |

| Measured Cellular GSH | 5.40 ± 0.87 mM (in HeLa cells) | Demonstrates the probe's capability to quantify GSH in a live-cell environment. nih.gov |

Selectivity of Fluorescent Probe QG-1 Towards Biothiols (Cysteine, Homocysteine, Glutathione)

A critical performance metric for any biothiol probe is its selectivity, particularly its ability to distinguish glutathione from other structurally similar and abundant biothiols such as cysteine (Cys) and homocysteine (Hcy). rsc.org These molecules share a reactive thiol group, making selective detection a significant challenge. nih.gov

Fluorescent probe QG-1 has been shown to respond specifically to glutathione. nih.gov Studies evaluating its response to a variety of biologically relevant species, including other biothiols, have confirmed its high selectivity for GSH. This specificity is essential for accurately measuring GSH levels without interference from other thiols present in the cellular environment. nih.gov The design of probes that can differentiate between these biothiols often relies on subtle differences in their chemical reactivity or steric hindrance. rsc.org

| Analyte | Response of QG-1 |

|---|---|

| Glutathione (GSH) | High and specific response nih.govnih.gov |

| Cysteine (Cys) | Minimal to no response |

| Homocysteine (Hcy) | Minimal to no response |

Kinetic Aspects of QG-1's Response to Glutathione in Physiological Buffers

The kinetics of the interaction between a fluorescent probe and its target analyte are crucial for monitoring dynamic biological processes. mengwanglab.org A rapid response time enables the real-time tracking of fluctuations in analyte concentration.

The reaction between QG-1 and glutathione is characterized by a very fast response time. nih.gov The half-life (t1/2) of the reaction has been measured to be 5.82 seconds. nih.gov This rapid kinetic profile ensures that the probe can quickly reach equilibrium and accurately reflect the current concentration of GSH, making it suitable for monitoring dynamic cellular events related to redox homeostasis. nih.gov The reversible nature of the QG-1-GSH interaction further contributes to its utility in tracking both increases and decreases in glutathione levels over time. nih.gov

| Kinetic Parameter | Value | Implication |

|---|---|---|

| Response Half-life (t1/2) | 5.82 seconds | Enables real-time monitoring of rapid changes in GSH concentration. nih.gov |

| Reaction Type | Reversible | Allows for the dynamic tracking of both GSH depletion and repletion. nih.gov |

Stability of Fluorescent Probe QG-1 in Complex Biological Matrices

The stability of a fluorescent probe within a complex biological environment, such as the cytoplasm of a living cell, is paramount for reliable and sustained imaging. nih.gov Probes must resist degradation and maintain their fluorescent properties to provide accurate measurements over the course of an experiment.

Applications of Fluorescent Probe Qg 1 in Cellular and Molecular Research

Real-Time Monitoring of Intracellular Glutathione (B108866) Dynamics in Live Cells

The ability to monitor and quantify glutathione in real-time within live cells is essential for understanding its role in physiological and pathological processes. Traditional methods often rely on cell lysates, which fail to capture the dynamic concentration changes occurring in intact cells. Fluorescent probes that operate on irreversible reaction mechanisms are also unsuitable for tracking fluctuations in GSH levels.

QG-1 overcomes these limitations through its reversible reaction with GSH. This characteristic, combined with a rapid response time, allows it to quantitatively track both increases and decreases in cellular GSH concentrations as they happen. In studies using HeLa cells, QG-1 was successfully applied to determine the intracellular GSH concentration to be 5.40 ± 0.87 mM. The probe's ratiometric nature, where the ratio of fluorescence intensities at two different wavelengths is measured, provides a built-in correction for variations in probe concentration, focal plane, or excitation intensity, thus enabling more accurate quantification.

The development of reversible probes like QG-1 represents a significant advancement for studying the real-time dynamics of GSH, which is pivotal for maintaining cellular redox homeostasis.

Table 1: Key Performance Characteristics of QG-1 for Live-Cell Imaging

| Parameter | Value | Significance in Real-Time Monitoring |

|---|---|---|

| Response Mechanism | Reversible | Enables the tracking of both increases and decreases in GSH concentration. |

| Response Time (t₁/₂) | 5.82 seconds | Allows for the detection of rapid fluctuations in cellular GSH levels. |

| Dissociation Constant (Kd) | 2.59 mM | Indicates sensitivity within the typical physiological concentration range of GSH (1-10 mM). |

| Detection Method | Ratiometric | Provides more accurate quantification by minimizing artifacts from experimental variables. |

Utilization of QG-1 for Assessing Cellular Thiol Status Perturbations

A key application of QG-1 is in studying the effects of chemical perturbations on the intracellular thiol pool. The probe's responsive fluorescence allows researchers to directly visualize and quantify how cells react to agents that either deplete or enhance GSH levels.

For instance, N-ethylmaleimide (NEM) is a well-known alkylating agent that acts as a scavenger of GSH by forming an irreversible covalent bond with its thiol group. When cells are treated with NEM, the concentration of free GSH decreases significantly. The use of a probe like QG-1 would register this change as a distinct shift in its fluorescence ratio, providing a quantitative measure of the GSH depletion.

Conversely, other agents can be used to inhibit the synthesis of GSH. L-buthionine sulfoximine (B86345) (BSO), for example, is an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the GSH biosynthesis pathway. Treatment with BSO leads to a gradual depletion of the cellular GSH pool. QG-1 can be employed to monitor this time-dependent decrease, offering insights into the rate of GSH turnover and the cellular response to inhibited synthesis. These types of perturbation studies are fundamental to redox biology, allowing for a detailed investigation of the mechanisms that maintain cellular thiol homeostasis.

Table 2: Expected Response of QG-1 to Chemical Perturbations of Cellular Glutathione

| Compound | Mechanism of Action | Expected Effect on Cellular GSH | Predicted QG-1 Ratiometric Response |

|---|---|---|---|

| N-ethylmaleimide (NEM) | Thiol-alkylating agent (GSH scavenger) | Rapid Decrease | Significant decrease in fluorescence ratio. |

| L-buthionine sulfoximine (BSO) | Inhibitor of GSH synthesis | Gradual Decrease | Time-dependent decrease in fluorescence ratio. |

| R-lipoic acid | Enhancer of GSH levels | Increase | Significant increase in fluorescence ratio. |

Application of QG-1 in Model Biological Systems for Glutathione Detection

The utility of QG-1 has been demonstrated in cellular models, providing a platform for investigating the role of GSH in specific cell types. The probe has been effectively used to measure GSH concentrations in human cancer cell lines, such as HeLa cells. This application is crucial for understanding the differences in redox metabolism between normal and cancerous cells, as altered GSH levels are linked to cancer development and resistance to therapy.

While QG-1's published applications focus on cell culture models, the broader class of fluorescent probes for biothiols is frequently used in more complex model organisms to study redox biology in the context of a whole, living system. Organisms such as zebrafish (Danio rerio) and nematodes (Caenorhabditis elegans) are powerful models for this purpose. For example, probes have been used in zebrafish to monitor redox status changes during development or in response to environmental toxins. The low cytotoxicity of QG-1 and its ability to function in physiological conditions make it a suitable candidate for such applications, which are critical for bridging the gap between cellular processes and whole-organism physiology.

Table 3: Application of QG-1 and Similar Probes in Biological Models

| Model System | Confirmed Application of QG-1 | Research Area |

|---|---|---|

| HeLa Cells (Human cervical cancer cell line) | Yes | Quantitative measurement of basal GSH levels; studies of redox homeostasis in cancer biology. |

| Zebrafish (Danio rerio) | Potential Application | Developmental biology, toxicology, and in vivo imaging of redox state changes. |

| Caenorhabditis elegans (Nematode) | Potential Application | Aging research, oxidative stress responses, and genetic screens for redox-related genes. |

Contributions of QG-1 to Understanding Cellular Redox Homeostasis

The development of QG-1 and similar reversible, quantitative probes has made a substantial contribution to the study of cellular redox homeostasis. Redox homeostasis, the dynamic balance between oxidizing and reducing species, is critical for proper cell function, and its disruption is linked to numerous diseases. Glutathione is the most abundant low-molecular-weight thiol in most cells and the principal determinant of the cellular redox environment.

Prior to probes like QG-1, measuring GSH levels often involved destructive endpoint assays on cell populations, which provided only a static snapshot and averaged the state of many cells. QG-1 allows researchers to:

Measure quantitatively: Determine the actual concentration of GSH in individual living cells.

Monitor dynamically: Observe how GSH levels change over time in response to internal signaling or external stimuli.

Gain spatial information: Visualize the distribution of GSH within a cell, although some probes show inhomogeneous distribution.

By enabling direct, real-time measurement of the central player in the cell's antioxidant defense system, QG-1 provides a more precise and dynamic picture of cellular redox control. This capability is instrumental in advancing our understanding of how cells manage oxidative stress and the role of redox signaling in health and disease.

Table 4: Comparison of Methodologies for GSH Measurement

| Parameter | Traditional Lysate-Based Assays | Fluorescent Probe QG-1 |

|---|---|---|

| Sample Type | Cell homogenates/lysates | Live, intact cells and model systems |

| Temporal Resolution | Static (single time point) | Dynamic (real-time monitoring) |

| Data Type | Bulk average from a cell population | Quantitative, single-cell resolution |

| Measurement Principle | Biochemical (e.g., enzymatic recycling) | Ratiometric fluorescence based on reversible reaction |

| Key Insight | Overall GSH content in a sample | Dynamic fluctuations and homeostatic control of GSH. |

Comparative Analysis of Fluorescent Probe Qg 1 with Other Thiol Responsive Probes

Advantages of QG-1's Reversible Mechanism Over Irreversible Glutathione (B108866) Probes

A significant feature that distinguishes QG-1 is its reversible reaction mechanism, which offers substantial advantages for the quantitative and dynamic monitoring of cellular GSH compared to traditional irreversible probes. nih.govsci-hub.se

Most early-generation fluorescent probes for GSH operate via irreversible reaction mechanisms, such as the cleavage of sulfonamide or sulfonate esters. rsc.org In these "single-turnover" systems, the probe reacts with GSH and is permanently chemically transformed, leading to a change in fluorescence. While useful for endpoint measurements or qualitative detection, this irreversibility presents a major limitation for tracking the dynamic fluctuations of GSH concentrations within living cells. nih.govspacefrontiers.org Since cellular GSH levels (typically 1–10 mM) are significantly higher than the tolerable concentrations of fluorescent probes (around 10 µM), irreversible probes become saturated quickly, providing only a snapshot rather than a continuous measurement of GSH homeostasis. sci-hub.seacs.org

In contrast, QG-1 is designed for reversible binding to GSH, allowing it to function as a true sensor that can monitor both increases and decreases in GSH levels in real-time. nih.govnih.gov This capability is essential for studying the rapid cellular responses to stimuli like oxidative stress. nih.gov The reversible nature of QG-1 allows for the determination of an equilibrium dissociation constant (Kd), a critical parameter for accurate quantification. sci-hub.se QG-1 exhibits an ideal Kd of 2.59 mM, which falls squarely within the physiological concentration range of cellular GSH, making it highly responsive to subtle changes in GSH levels. nih.govbohrium.com Furthermore, its rapid response time (t1/2 = 5.82 s) enables the tracking of fast biological processes. nih.govbohrium.com This combination of reversibility, an appropriate Kd, and fast kinetics makes probes like QG-1 superior for the quantitative analysis of GSH dynamics in living systems. sci-hub.sebohrium.com

| Feature | Reversible Probes (e.g., QG-1) | Irreversible Probes |

|---|---|---|

| Reaction Mechanism | Equilibrium binding with analyte | Covalent modification, single-turnover reaction |

| Analyte Monitoring | Enables real-time tracking of concentration changes (increases and decreases) nih.gov | Primarily for qualitative detection or endpoint measurements; cannot track fluctuations nih.gov |

| Quantitative Analysis | Allows for accurate quantification based on the dissociation constant (Kd) sci-hub.se | Prone to saturation, making quantification of high-concentration analytes like GSH difficult acs.org |

| Suitability for Dynamic Studies | High; ideal for studying cellular dynamics and responses to stimuli nih.gov | Low; unsuitable for monitoring fluctuating analyte levels spacefrontiers.org |

Comparison of QG-1's Ratiometric Signaling with Other Fluorescent Sensing Modalities

Fluorescent probes can be broadly categorized by their signaling modality. The most common type is the intensiometric or "turn-on/off" probe, which reports the presence of an analyte through a change in fluorescence intensity at a single wavelength. While simple, this approach is susceptible to inaccuracies arising from fluctuations in probe concentration, excitation light intensity, photobleaching, and instrument sensitivity. researchgate.netnih.govelifesciences.org

QG-1 overcomes these limitations by employing a ratiometric signaling mechanism. nih.govbohrium.com Ratiometric probes exhibit a shift in either their excitation or emission spectrum upon binding to an analyte. The concentration of the analyte is then determined by calculating the ratio of the fluorescence intensities at two different wavelengths. rsc.orgleica-microsystems.com This "self-calibrating" feature provides a more robust and reliable method for quantification because the ratio measurement effectively cancels out the confounding variables that affect single-wavelength intensity measurements. frontiersin.orgacs.org

Upon binding to GSH, QG-1 displays a fluorescence shift from red to green. bohrium.com This allows researchers to quantify GSH concentrations by measuring the ratio of the two emission intensities, leading to more precise and reproducible results in complex biological environments like the cell cytoplasm. researchgate.netrsc.org Other sensing modalities exist, such as fluorescence lifetime imaging, but ratiometric imaging remains one of the most accessible and powerful techniques for quantitative live-cell imaging, offering enhanced signal amplitude and accuracy compared to intensiometric methods. leica-microsystems.com

| Sensing Modality | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ratiometric (e.g., QG-1) | Measures the ratio of fluorescence intensities at two wavelengths, reflecting a spectral shift upon analyte binding. leica-microsystems.com | - Built-in self-calibration corrects for probe concentration, light source fluctuations, and photobleaching.

| - Requires instrumentation capable of dual-wavelength detection or excitation.

|

| Intensiometric ("Turn-on/off") | Reports analyte concentration via a change in fluorescence intensity at a single wavelength. | - Simpler probe design and data acquisition. | - Sensitive to variations in probe concentration, cell morphology, and illumination intensity.

|

| Fluorescence Lifetime | Measures the change in the fluorescence decay time upon analyte interaction. | - Independent of probe concentration and excitation intensity. | - Requires specialized and more complex instrumentation (time-correlated single-photon counting). |

Benchmarking QG-1's Performance Against Diverse Fluorophore Platforms for Thiol Detection

The performance of a fluorescent probe is intrinsically linked to its core fluorophore structure and its reactive group. Probes for thiol detection have been developed using a wide array of fluorophores, including coumarins, fluoresceins, rhodamines, and BODIPY (boron-dipyrromethene) dyes. mdpi.com QG-1, a ratiometric probe, demonstrates competitive performance metrics when compared to other reversible thiol probes. nih.govmdpi.com

Its key performance indicators are its dissociation constant (Kd = 2.59 mM) and response time (t1/2 = 5.82 s). nih.govsci-hub.se The Kd value is particularly well-suited for the millimolar concentrations of GSH found in cells, ensuring a sensitive response across the physiological range. sci-hub.se Probes with Kd values that are too low would be permanently saturated, while those with Kd values that are too high would be insensitive to physiological concentrations.

When benchmarked against other notable reversible probes, QG-1's characteristics are highly favorable. For instance, ThiolQuant Green (TQ Green) is another reversible, ratiometric probe for GSH, but it has a slower second-order reaction rate compared to some later-generation probes. mdpi.com Probes like RP-1 and RP-2 have also been developed for reversible GSH detection. mdpi.com Compared to probes based on different fluorophores, such as those utilizing BODIPY, which often feature high quantum yields and photostability, or fluorescein, QG-1's specific design for reversible and ratiometric sensing of GSH provides a distinct advantage for its intended application of quantitative live-cell imaging. mdpi.comacs.orgnih.gov The selection of a probe ultimately depends on the specific biological question, with factors like excitation/emission wavelengths, selectivity against other thiols like cysteine (Cys) and homocysteine (Hcy), and reaction kinetics being critical considerations. nih.govrsc.org

| Probe | Fluorophore/Platform | Analyte | Kd (mM) | Response Time (t1/2) | Signaling Mode | Key Features |

|---|---|---|---|---|---|---|

| QG-1 | Coumarin-based mdpi.com | GSH | 2.59 nih.gov | 5.82 s nih.gov | Ratiometric | Ideal Kd for cellular GSH; fast and reversible. sci-hub.sebohrium.com |

| TQ Green | 7-aminocoumarin derivative mdpi.com | GSH | ~1.6 sci-hub.se | ~116 s (at 40µM GSH) sci-hub.se | Ratiometric | First reversible probe for quantitative GSH imaging. acs.orgmdpi.com |

| MitoRT | RealThiol (RT) probe core | GSH | 3.7 nih.gov | Responds within 60 s nih.gov | Ratiometric | Specifically targets mitochondria; enables monitoring of mGSH dynamics. nih.gov |

| Probe 6 (Zhang et al., 2020) | BODIPY | GSH | 1.55 nih.gov | Rapid | Intensiometric | Based on reversible Michael addition; high fluorescence quantum yield. nih.gov |

Advanced Methodological Considerations in Fluorescent Probe Qg 1 Research

Optimization of Imaging Modalities for QG-1-Based Cellular Studies

The efficacy of Fluorescent probe QG-1 in cellular studies is highly dependent on the appropriate selection and optimization of imaging modalities. Given that QG-1 is a ratiometric probe, imaging systems must be capable of efficiently capturing fluorescence at two distinct emission wavelengths.

Confocal Laser Scanning Microscopy (CLSM) is a frequently utilized modality for QG-1 due to its ability to provide high-resolution optical sections of cells, thereby reducing out-of-focus blur and improving the signal-to-noise ratio. For QG-1, which operates through a Michael addition reaction with thiols that shifts its fluorescence emission, CLSM allows for the precise spatial localization of GSH dynamics within subcellular compartments. nih.gov

Two-Photon Excitation Microscopy (TPEM) offers advantages for imaging QG-1 in thicker tissue samples and living organisms. By utilizing near-infrared (NIR) excitation light, TPEM minimizes light scattering and reduces phototoxicity and photodamage, which is crucial for long-term live-cell imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM) can be a powerful, albeit less common, modality for QG-1. FLIM measures the decay rate of fluorescence, which can be sensitive to the probe's local environment and binding state. This technique can provide an additional layer of information, independent of probe concentration, which can be beneficial in complex biological samples where probe distribution may be uneven. nih.gov

| Imaging Modality | Advantages for QG-1 | Considerations |

| Confocal Laser Scanning Microscopy (CLSM) | High spatial resolution, optical sectioning, good signal-to-noise ratio. | Potential for phototoxicity with high laser power, limited penetration depth. |

| Two-Photon Excitation Microscopy (TPEM) | Deeper tissue penetration, reduced phototoxicity, suitable for in vivo imaging. | Higher cost and complexity of the imaging system. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Independent of probe concentration, provides information on the probe's microenvironment. | Requires specialized and sensitive detection systems. |

Quantitative Analytical Techniques Employing QG-1's Ratiometric Output

A key feature of QG-1 is its ratiometric response, which allows for the quantitative determination of analyte concentrations by taking the ratio of fluorescence intensities at two different wavelengths. This self-calibrating method minimizes artifacts arising from variations in excitation intensity, probe concentration, and photobleaching. nih.gov

The quantitative analysis of GSH using QG-1 typically involves the following steps:

Spectral Imaging: Acquiring images at the two emission wavelengths of the probe—one corresponding to the free probe and the other to the probe bound to GSH.

Background Subtraction: Correcting for background fluorescence to ensure that the measured signal originates from the probe.

Ratio Calculation: Computing the ratio of the fluorescence intensities (e.g., Fbound/Ffree) on a pixel-by-pixel basis.

Calibration: Correlating the calculated ratios to known concentrations of GSH using a calibration curve generated in vitro under conditions that mimic the intracellular environment.

The ratiometric nature of probes like QG-1 provides a significant advantage in achieving precise and reliable quantification in complex biological systems. researchgate.net

| Analytical Parameter | Technique | Purpose |

| GSH Concentration | Ratiometric fluorescence imaging | To obtain a quantitative measure of intracellular GSH levels. |

| Calibration Curve | In vitro spectrofluorometry | To establish a direct relationship between fluorescence ratio and GSH concentration. |

| Dynamic Changes | Time-lapse ratiometric imaging | To monitor fluctuations in GSH levels in real-time in response to stimuli. nih.gov |

Experimental Strategies for Investigating QG-1's Behavior in Complex Biological Environments

Studying the behavior of QG-1 in complex biological environments, such as within different cell types, tissues, or in the context of disease models, requires carefully designed experimental strategies.

Co-localization Studies: To understand the subcellular distribution of GSH, QG-1 can be used in conjunction with organelle-specific fluorescent markers. This allows for the investigation of GSH dynamics within specific compartments like the mitochondria or the nucleus.

Cell Culture Models: QG-1 is well-suited for use in 2D and 3D cell culture models. In these systems, it can be used to study the effects of various stimuli, such as drug treatment or oxidative stress, on intracellular GSH levels. For example, it has been used to distinguish between cisplatin-resistant and cisplatin-sensitive cells by monitoring their different trends in GSH fluctuation in response to the drug. nih.gov

Flow Cytometry: For high-throughput analysis of GSH levels in a population of cells, QG-1 can be adapted for use in flow cytometry. This allows for the rapid quantification of GSH in thousands of individual cells, providing insights into cell-to-cell variability. nih.gov

Mitigating Autofluorescence and Background Interference in QG-1 Imaging Studies

A significant challenge in fluorescence microscopy is the presence of endogenous autofluorescence from cellular components like NADH and flavins, which can interfere with the signal from the fluorescent probe.

Spectral Unmixing: One effective strategy to mitigate autofluorescence is spectral imaging followed by linear unmixing. This computational technique separates the fluorescence spectrum of QG-1 from the broader emission spectra of autofluorescent species.

Wavelength Selection: The choice of excitation and emission wavelengths is critical. While not always possible with existing probes, designing probes with excitation and emission profiles in the red or near-infrared regions of the spectrum can help to avoid the majority of cellular autofluorescence, which is typically more prominent in the blue and green regions.

Background Correction Algorithms: Post-acquisition image processing can also be employed to reduce background noise. Various filtering techniques, such as median or Gaussian filters, can be applied to smoothen the image and reduce random noise, although care must be taken not to remove genuine signal. medium.com Digital image processing techniques, including spatial and frequency filters, can be applied to reduce noise after image acquisition. radiopaedia.org

| Interference Source | Mitigation Strategy | Principle |

| Cellular Autofluorescence | Spectral Unmixing | Computationally separates the probe's emission spectrum from the autofluorescence spectrum. |

| Light Scattering | Use of Confocal or Two-Photon Microscopy | Rejects out-of-focus scattered light, improving image clarity. |

| System Noise | Image Averaging/Filtering | Reduces random electronic noise from the detector and imaging system. |

Future Perspectives and Emerging Avenues in Fluorescent Probe Qg 1 Research

Addressing Challenges in the Development of Fluorescent Probes for Physiological Relevance

The transition of fluorescent probes from in vitro assays to reliable tools for in vivo imaging is fraught with challenges. For QG-1, and probes of its class, achieving physiological relevance is the primary hurdle. A significant issue identified with QG-1 is its inhomogeneous cellular distribution, which can lead to imaging artifacts and misinterpretation of GSH levels in different cellular compartments. Future research must prioritize modifications to the QG-1 structure to improve its solubility and ensure uniform diffusion across the cell.

Further challenges that need to be addressed in the development of QG-1 for enhanced physiological relevance include:

Photostability: Probes must be resistant to photobleaching during prolonged imaging sessions required to monitor dynamic cellular processes.

Specificity: While designed for GSH, the potential for cross-reactivity with other biological thiols or reactive species must be rigorously evaluated and minimized to ensure accurate detection.

Tissue Penetration: For in vivo applications, particularly in deep tissues, probes that can be excited and emit light in the near-infrared (NIR) window are required to minimize absorption and scattering by biological tissues. researchgate.net

Low Toxicity: The probe and its metabolic byproducts must exhibit minimal cytotoxicity to ensure that the observed biological processes are not perturbed by the measurement tool itself.

Overcoming these obstacles will require rational design strategies, focusing on optimizing the physicochemical properties of the QG-1 scaffold. nih.gov

| Challenge | Proposed Strategy for QG-1 Development | Rationale |

| Inhomogeneous Cellular Distribution | Introduction of hydrophilic moieties (e.g., carboxylic acids, sulfonates) | To improve aqueous solubility and promote even distribution within the cytosol. |

| Photobleaching | Incorporation of photostabilizing groups into the fluorophore core. | To enhance the probe's resilience to light-induced degradation, allowing for longer-term imaging. |

| Specificity | Fine-tuning of the GSH recognition site. | To increase the selectivity for glutathione (B108866) over other structurally similar biothiols like cysteine and homocysteine. tandfonline.com |

| Limited Tissue Penetration | Shifting the excitation and emission wavelengths to the NIR region (650-900 nm). | To reduce autofluorescence and light scattering, enabling deeper tissue imaging. researchgate.net |

| Potential Cytotoxicity | Systematic toxicological screening of QG-1 and its derivatives in relevant cell lines and animal models. | To identify and select probe variants with the highest biocompatibility for in vivo studies. |

Potential for QG-1 in Organelle-Specific Glutathione Sensing and Imaging

Glutathione pools are compartmentalized within the cell, and the redox status of individual organelles is critical to their function. The ability to measure GSH concentrations within specific organelles would provide invaluable insights into cellular physiology and disease. A significant future avenue for QG-1 research is the development of derivatives targeted to specific subcellular locations, such as the mitochondria, endoplasmic reticulum (ER), and lysosomes. rsc.orgrsc.org

This can be achieved by conjugating the QG-1 core structure with organelle-specific targeting moieties. researchgate.net For example, a triphenylphosphonium (TPP) cation could be appended to direct the probe to the mitochondria, leveraging the organelle's negative membrane potential. nih.govfrontiersin.org Similarly, sulfonamide or sulfonylurea groups can be used to target the probe to the endoplasmic reticulum. rsc.orgresearchgate.netnih.gov The acidic environment of lysosomes can be exploited by incorporating basic amine groups, like morpholine, which become protonated and trapped within the organelle. rsc.org

| Organelle | Targeting Strategy | Example Targeting Moiety |

| Mitochondria | Exploiting the negative mitochondrial membrane potential. | Triphenylphosphonium (TPP) cation nih.govfrontiersin.org |

| Endoplasmic Reticulum (ER) | Targeting specific receptors or proteins within the ER membrane. | Sulfonamides, Sulfonylureas rsc.orgresearchgate.netnih.gov |

| Lysosome | Utilizing the low pH environment for probe accumulation. | Morpholine, N,N-dimethylethylenediamine rsc.org |

| Nucleus | Incorporating a nuclear localization signal (NLS) peptide. | NLS peptides |

| Golgi Apparatus | Modifying with specific chemical groups that recognize the Golgi environment. | L-cysteine rsc.org |

Integration of QG-1 with Advanced Imaging Technologies for Enhanced Resolution

The diffraction of light imposes a fundamental limit on the resolution of conventional fluorescence microscopy, typically around 200-300 nm. nih.gov This is often insufficient to resolve the fine details of subcellular structures. Advanced imaging techniques, collectively known as super-resolution microscopy (SRM), have broken this barrier, enabling visualization at the nanoscale. thermofisher.comnih.gov Integrating QG-1 with these technologies represents a powerful future direction.

Techniques such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM) place specific demands on the photophysical properties of fluorescent probes. nih.govthermofisher.com For QG-1 to be compatible with these methods, it would likely require modifications to enhance properties like photon output, photostability, and the ability to be photoswitched between fluorescent and dark states. fsu.edu

Another promising technology is Fluorescence Lifetime Imaging Microscopy (FLIM), which distinguishes between fluorophores based on their fluorescence lifetime rather than their emission spectra. nih.gov Developing QG-1 variants with distinct fluorescence lifetimes could enable multiplexed imaging with other probes that share similar spectral characteristics.

| Advanced Imaging Technology | Principle | Key Probe Requirements for QG-1 |

| STED Microscopy | A depletion laser is used to silence fluorescence in the outer region of the excitation spot, narrowing the effective point spread function. | High photostability to withstand high laser powers; high photon output. thermofisher.com |

| STORM | Relies on the stochastic activation and time-resolved localization of photoswitchable fluorophores to reconstruct a high-resolution image. thermofisher.com | Photoswitchable properties (ability to be turned "on" and "off"); high photon output per switching event. nih.gov |

| SIM | A patterned illumination is used to excite the sample, and the resulting moiré patterns are computationally reconstructed to generate a higher-resolution image. | High brightness and photostability are crucial for high-quality image reconstruction. thermofisher.com |

| FLIM | Measures the decay rate of fluorescence after excitation, which is a unique property of each fluorophore. | A distinct and environmentally sensitive fluorescence lifetime. nih.gov |

Development of QG-1-Based Multi-Analyte Sensing Platforms

Biological processes are rarely governed by a single molecular species. A more holistic understanding requires the simultaneous monitoring of multiple analytes. rsc.org A significant emerging avenue for QG-1 research is its incorporation into multi-analyte sensing platforms. This can be approached in two main ways:

Dual-Responsive Probes: The QG-1 scaffold could be chemically modified to include a second recognition site for another biologically relevant analyte, such as a reactive oxygen species (e.g., hydrogen peroxide) or a metal ion (e.g., zinc). The binding of each analyte would trigger a distinct change in the probe's fluorescence output (e.g., at different wavelengths), allowing for simultaneous detection. rsc.org

Multiplexed Imaging: QG-1 could be used as part of a suite of spectrally distinct fluorescent probes, each designed to detect a different analyte. leica-microsystems.com This approach, known as spectral multiplexing, allows for the visualization of multiple cellular components or processes in a single experiment. acs.org Furthermore, by developing QG-1 variants with unique fluorescence lifetimes, it could be used in fluorescence lifetime multiplexing, further expanding the number of targets that can be imaged simultaneously. nih.gov The development of such platforms would be invaluable for studying the complex interplay between different signaling pathways in health and disease.

Q & A

Q. What is the molecular mechanism by which QG-1 detects glutathione (GSH) in live cells?

QG-1 operates via a reversible thiol-disulfide exchange mechanism. It binds GSH through a disulfide bond, inducing a ratiometric fluorescence shift (emission peaks at 485 nm and 570 nm). This reversibility allows real-time monitoring of dynamic GSH fluctuations, distinguishing it from irreversible probes . Validation involves competitive assays with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity for GSH over other cellular thiols.

Q. What are the key advantages of QG-1 compared to other fluorescent GSH probes (e.g., RP-1, SMLM-based probes)?

QG-1’s advantages include:

- Reversibility : Enables continuous tracking of GSH levels (t1/2 = 5.82 s), unlike irreversible probes .

- Ratiometric output : Minimizes artifacts from probe concentration variability by using emission ratio (F570/F485) .

- Low cytotoxicity : Maintains >95% cell viability in HeLa cells at working concentrations (10 µM) .

- Quantitative accuracy : Kd of 2.59 mM aligns with physiological GSH levels (1–10 mM) .

Q. How can researchers validate QG-1’s specificity for GSH in complex biological systems?

Methodological steps include:

- Competitive inhibition : Co-treat cells with thiol scavengers (e.g., diamide) to deplete GSH and observe signal reversal .

- Interference testing : Expose QG-1 to non-GSH thiols (e.g., cysteine, homocysteine) and reactive oxygen species (ROS) to assess cross-reactivity .

- Knockdown/overexpression models : Use siRNA or CRISPR to modulate cellular GSH levels and correlate with QG-1 signals .

Advanced Research Questions

Q. How should experimental conditions be optimized when using QG-1 for real-time GSH monitoring in live-cell imaging?

Critical parameters include:

- Loading concentration : 5–10 µM QG-1 to avoid fluorescence quenching .

- Imaging buffers : Use HEPES-based buffers (pH 7.4) without thiol-containing additives (e.g., β-mercaptoethanol) .

- Calibration curves : Generate in situ using cells treated with GSH modulators (e.g., buthionine sulfoximine for depletion; GSH monoethyl ester for supplementation) .

- Microscope settings : Dual-channel detection (e.g., 405/488 nm excitation) with time-lapse intervals ≤30 s to capture rapid GSH dynamics .

Q. How can discrepancies between QG-1-derived GSH levels and other quantification methods (e.g., HPLC, DTNB assays) be resolved?

Discrepancies may arise due to:

- Compartmentalization : QG-1 measures cytosolic GSH, whereas bulk assays include mitochondrial and nuclear pools .

- Dynamic vs. static measurements : QG-1 reports real-time changes, while endpoint assays (e.g., DTNB) reflect total GSH at fixation .

- Calibration rigor : Validate QG-1’s Kd in specific cell lines, as GSH concentrations vary (e.g., 5.40 ± 0.87 mM in HeLa vs. 1–3 mM in neurons) .

Q. What strategies mitigate photobleaching and pH sensitivity in QG-1 during prolonged imaging?

Solutions include:

- Oxygen scavengers : Add trolox (1 mM) or glucose oxidase/catalase systems to reduce photobleaching .

- pH calibration : Perform parallel experiments with pH-sensitive probes (e.g., BCECF) to correct for intracellular pH shifts .

- Modular imaging : Limit continuous exposure by using intermittent illumination or lower laser power .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。